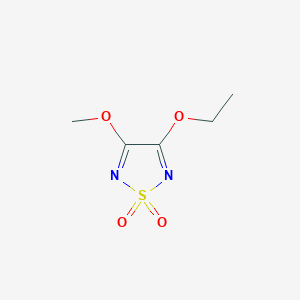
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide is a heterocyclic compound with the molecular formula C₅H₈N₂O₄S and a molecular weight of 192.2 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The structure of this compound includes an ethoxy group, a methoxy group, and a thiadiazole ring with a dioxide functional group.
Preparation Methods
The synthesis of 3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxy and methoxy substituted thiosemicarbazide with an oxidizing agent to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide can be compared with other thiadiazole derivatives, such as 3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide and 3-methyl-1,2,4-thiadiazole-5-carbohydrazide These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
1379185-66-6 |
|---|---|
Molecular Formula |
C5H8N2O4S |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
3-ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C5H8N2O4S/c1-3-11-5-4(10-2)6-12(8,9)7-5/h3H2,1-2H3 |
InChI Key |
UTJZCGUIPNKYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NS(=O)(=O)N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


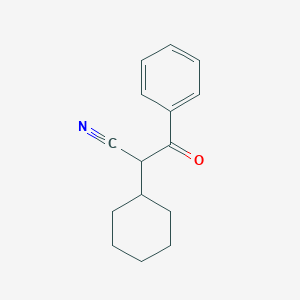

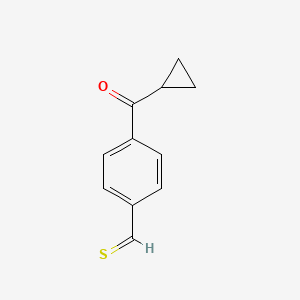
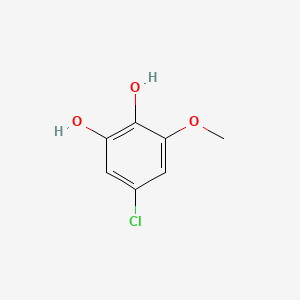
![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)

![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
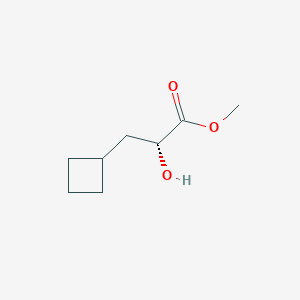
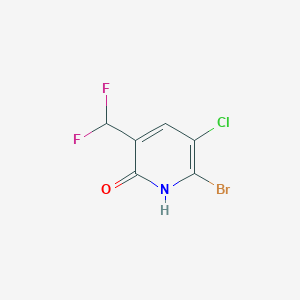
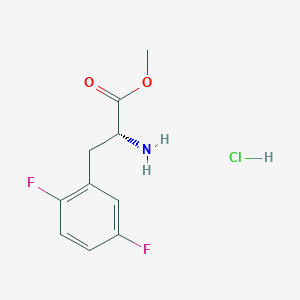

![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)

